molecular formula C9H14N2O2S B1444416 tert-Butyl methyl(thiazol-2-yl)carbamate CAS No. 479198-74-8

tert-Butyl methyl(thiazol-2-yl)carbamate

Cat. No.: B1444416
CAS No.: 479198-74-8
M. Wt: 214.29 g/mol
InChI Key: YEFAMUXMAJVGDW-UHFFFAOYSA-N
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Description

tert-Butyl methyl(thiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is typically stored at temperatures between 0-5°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(thiazol-2-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl thiazol-2-yl carbamate with iodomethane in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 5°C to ambient temperature over a period of 2 hours . Another method involves the use of tetrahydrofuran (THF) as a solvent, where tert-butyl thiazol-2-yl carbamate is reacted with iodomethane in the presence of t-butoxy potassium at 0°C, followed by stirring at room temperature for 16 hours .

Industrial Production Methods

Industrial production of methylthiazol-2-ylcarbamic acid tert-butyl ester typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and iodomethane are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl methyl(thiazol-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

tert-Butyl methyl(thiazol-2-yl)carbamate can be compared with other similar compounds, such as:

  • Thiazole-2-carboxylic acid tert-butyl ester
  • Methylthiazol-2-ylcarbamic acid ethyl ester
  • Thiazol-2-ylcarbamic acid tert-butyl ester

These compounds share similar structural features but differ in their ester groups or substituents on the thiazole ring. This compound is unique due to its specific combination of the thiazole ring and tert-butyl ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFAMUXMAJVGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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